REACTION_CXSMILES
|
CC(C)[O-].[Na+:5].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:14][C:15]([CH2:19][O:20][C:21]([CH3:26])([CH3:25])[C:22]([OH:24])=[O:23])=[C:16]([CH3:18])[N:17]=2)=[CH:9][CH:8]=1>C(O)(C)C>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:14][C:15]([CH2:19][O:20][C:21]([CH3:26])([CH3:25])[C:22]([O-:24])=[O:23])=[C:16]([CH3:18])[N:17]=2)=[CH:9][CH:8]=1.[Na+:5] |f:0.1,4.5|
|
Name
|
sodium isopropoxide
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C=1OC(=C(N1)C)COC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1OC(=C(N1)C)COC(C(=O)[O-])(C)C.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |